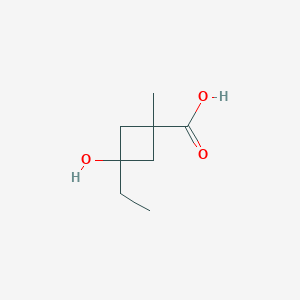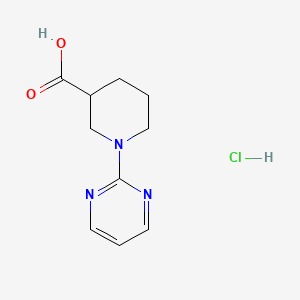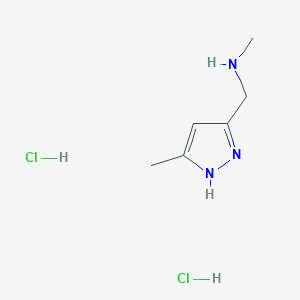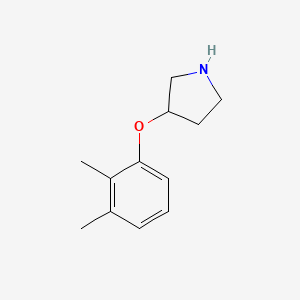
cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid
Übersicht
Beschreibung
Cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid (cis-3-EHMC) is a versatile compound with a wide range of applications in synthetic organic chemistry and scientific research. It is a cyclic carboxylic acid with a four-membered ring structure and is a derivative of cyclobutane carboxylic acid. cis-3-EHMC is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and has been studied extensively for its potential applications in pharmaceuticals, biochemistry, and biotechnology.
Wirkmechanismus
The mechanism of action of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid is not completely understood. However, it is believed to act as a proton donor, donating a proton to a nucleophile. This proton donation is believed to be the driving force behind the formation of the cyclic carboxylic acid structure. In addition, this compound is believed to act as an acid catalyst, promoting the formation of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to act as a proton donor, donating a proton to a nucleophile, which can lead to the formation of a variety of organic compounds. In addition, this compound has been shown to act as an acid catalyst, promoting the formation of a variety of organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid for laboratory experiments include its low cost and its ability to act as a proton donor and acid catalyst. Its low cost makes it an attractive option for chemical synthesis and research applications. Additionally, its ability to act as a proton donor and acid catalyst allows for the formation of a variety of organic compounds.
The limitations of using this compound for laboratory experiments include its low solubility in water and its limited stability. Its low solubility in water makes it difficult to use in aqueous solutions, and its limited stability makes it difficult to store for long periods of time.
Zukünftige Richtungen
The potential future directions for the use of cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid include its use in the synthesis of pharmaceuticals, biochemicals, and biotechnological compounds. Additionally, this compound could be used as a model compound for the study of the structure and reactivity of cyclic carboxylic acids. Furthermore, it could be used as a reagent in the synthesis of a variety of organic compounds and as an acid catalyst in biochemical reactions. Finally, this compound could be used in the development of new methods for the synthesis of cyclic carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Cis-3-EHMC has been studied extensively for its potential applications in scientific research. In particular, it has been used as a reagent in organic synthesis and as a catalyst in biochemical reactions. It has also been studied for its potential use in pharmaceuticals, biochemistry, and biotechnology. In addition, cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid has been used as a model compound for the study of the structure and reactivity of cyclic carboxylic acids.
Eigenschaften
IUPAC Name |
3-ethyl-3-hydroxy-1-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-8(11)4-7(2,5-8)6(9)10/h11H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETHDRUFABRJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C1)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202403 | |
| Record name | cis-3-Ethyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286442-90-8 | |
| Record name | cis-3-Ethyl-3-hydroxy-1-methylcyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388747.png)



![3-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388752.png)

![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)

![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)
![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}piperidine](/img/structure/B1388763.png)
![Methyl 2-[4-(3-piperidinylmethoxy)phenyl]acetate](/img/structure/B1388764.png)
![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)


